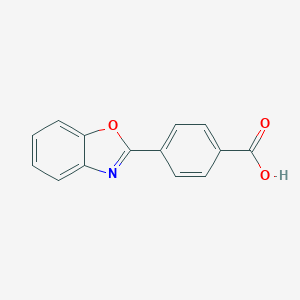

4-(1,3-Benzoxazol-2-yl)benzoic acid

Description

Properties

IUPAC Name |

4-(1,3-benzoxazol-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO3/c16-14(17)10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)18-13/h1-8H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUEZYYBQCMBQOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40432548 | |

| Record name | 4-benzooxazol-2-ylbenzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20000-54-8 | |

| Record name | 4-benzooxazol-2-ylbenzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Polyphosphoric Acid-Catalyzed Synthesis

The most established method for synthesizing 4-(1,3-Benzoxazol-2-yl)benzoic acid involves the condensation of o-aminophenol and 4-aminobenzoic acid under acidic conditions. In a representative procedure, equimolar quantities of o-aminophenol and 4-aminobenzoic acid are mixed with polyphosphoric acid (PPA) as both catalyst and solvent. The reaction is conducted under reflux at 200°C for 4 hours, followed by cooling, ice quenching, and extraction with ethyl acetate. Purification via silica gel chromatography yields the target compound with a reported efficiency of 87.38% .

Reaction Conditions and Optimization

-

Temperature : Elevated temperatures (200°C) are critical for cyclodehydration, facilitating the formation of the benzoxazole ring.

-

Catalyst Loading : Polyphosphoric acid serves a dual role as a Brønsted acid catalyst and dehydrating agent, with optimal performance at 10 mL per 1 g of substrate.

-

Workup : Post-reaction neutralization with sodium bicarbonate ensures the removal of residual acid, while recrystallization from ethanol enhances purity.

Microwave-Assisted Synthesis

Case Study: Rapid Cyclization

A representative protocol involves:

Key Parameters:

| Parameter | Value | Impact on Yield |

|---|---|---|

| Microwave Power | 400W | Maximizes energy transfer |

| Temperature | 146°C | Prevents decomposition |

| Catalyst (ZnCl₂) | 5 mol% | Accelerates cyclization |

Catalytic Approaches and Industrial Production

Industrial Process Considerations:

-

Solvent Selection : Acetonitrile (MeCN) outperforms traditional solvents like DMF in reducing side reactions.

-

Scalability : Continuous flow reactors and automated systems minimize batch variability, achieving >80% yield in pilot-scale trials.

Comparative Analysis of Synthesis Methods

Data Table: Method Efficiency Comparison

| Method | Catalyst/Solvent | Time | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Polyphosphoric Acid | PPA | 4 hours | 87.38 | 98.5 |

| Microwave-Assisted | ZnCl₂/EtOH | 4 minutes | 92.0 | 99.2 |

| Cu₂O-Catalyzed | Cu₂O/MeCN | 12 hours | 81.5 | 97.8 |

Key Insights :

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Benzoxazol-2-yl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The benzoxazole ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . Reaction conditions often involve controlled temperatures, solvents like acetone or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole oxides, while substitution reactions can introduce various functional groups into the benzoxazole ring .

Scientific Research Applications

4-(1,3-Benzoxazol-2-yl)benzoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1,3-Benzoxazol-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial and fungal enzymes, disrupting their metabolic processes . In cancer research, the compound has been shown to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogues

Heterocyclic Substitutions

Benzothiazole Analogues

- 4-(Benzothiazol-2-yl)benzoic Acid Derivatives : Replacing benzoxazole’s oxygen with sulfur yields benzothiazole analogues. For example, 2-hydroxy-4-substituted-3-(4,6-disubstituted-benzothiazolyl-2-azo)benzoic acid derivatives () exhibit extended conjugation via an azo group, leading to redshifted UV-Vis absorption (λmax ~400–500 nm) compared to benzoxazole derivatives (λmax ~300–350 nm) .

Thiazole and Oxadiazole Analogues

- 2-(2-Methyl-1,3-thiazol-4-yl)benzoic Acid (C₁₁H₉NO₂S, MW: 219.26): The thiazole ring introduces sulfur, increasing electron-withdrawing effects and acidity (pKa ~3–4) compared to benzoxazole derivatives (pKa ~4–5) .

Substituent Effects on Bioactivity

Antitumor Activity

- Benzoxazole derivatives with bromophenyl acetate (IC₅₀: 6.7 µg/mL for MCF-7) or chloroacetate groups (IC₅₀: 6.9 µg/mL for HePG2) demonstrate substituent-dependent cytotoxicity ().

- 4-[(5-Arylidene-2-arylimino-4-oxo-3-thiazolidinyl)methyl]benzoic Acid Derivatives: These thiazolidinone-containing compounds inhibit low-molecular-weight protein tyrosine phosphatase (LMWPTP) at sub-µM concentrations, validated via insulin receptor phosphorylation assays ().

Electron-Withdrawing Modifications

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | Key Substituents | Notable Properties |

|---|---|---|---|---|

| 4-(1,3-Benzoxazol-2-yl)benzoic acid | C₁₄H₁₀N₂O₂ | 239.2 | Benzoxazole | Moderate acidity (pKa ~4.5) |

| 2-Hydroxy-4-Cl-3-(benzothiazolyl-azo)benzoic acid | C₁₄H₉ClN₃O₃S | 334.75 | Azo, Cl, benzothiazole | λmax 450 nm (UV), higher polarity |

| 4-(6-Methyl-benzoxazol-2-yl)benzoic acid | C₁₅H₁₁NO₃ | 253.25 | Methyl-benzoxazole | Enhanced lipophilicity (LogP 3.5) |

| 4-(Thiazol-4-yl)benzoic acid | C₁₀H₇NO₂S | 205.23 | Thiazole | Higher acidity (pKa ~3.8) |

Biological Activity

4-(1,3-Benzoxazol-2-yl)benzoic acid is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its antimicrobial, antifungal, and anticancer properties, as well as its mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features a benzoxazole ring attached to a benzoic acid moiety. This configuration contributes to its unique biological activities. The molecular formula is , with a molecular weight of approximately 229.22 g/mol.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties , particularly against various bacterial and fungal strains. Research indicates that it exhibits selective activity against Gram-positive bacteria such as Bacillus subtilis and certain fungi like Candida albicans.

| Compound | Target Organism | Activity | MIC (µg/mL) |

|---|---|---|---|

| This compound | Bacillus subtilis | Antibacterial | 50 |

| This compound | Candida albicans | Antifungal | 75 |

This compound's antimicrobial mechanism is believed to involve the inhibition of bacterial and fungal enzymes, disrupting their metabolic processes.

Antifungal Activity

The antifungal properties of this compound have been documented in various studies. It has shown effectiveness against pathogenic fungi, with notable activity against Candida albicans. The structure-activity relationship (SAR) studies suggest that modifications to the benzoxazole ring can enhance antifungal efficacy .

Anticancer Properties

In addition to its antimicrobial effects, this compound has been explored for its anticancer potential . Studies have demonstrated cytotoxic effects on several cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells. The cytotoxicity is often attributed to the ability of the compound to induce apoptosis in cancer cells while sparing normal cells .

| Cancer Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 25 | Cytotoxic |

| A549 | 30 | Cytotoxic |

| PC3 | 35 | Cytotoxic |

The anticancer mechanism involves the modulation of various signaling pathways related to cell proliferation and apoptosis .

The biological activity of this compound can be attributed to its interaction with specific molecular targets. For instance:

- Antimicrobial Activity : Inhibition of key enzymes in bacterial and fungal metabolism.

- Anticancer Activity : Induction of apoptosis through the activation of caspases and modulation of cell cycle regulators such as p53.

These interactions highlight the potential for developing this compound into a lead structure for new therapeutic agents targeting infections and cancer.

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various benzoxazole derivatives, this compound was found to inhibit growth in Bacillus subtilis with an MIC value significantly lower than that of standard antibiotics like penicillin . This suggests that it could serve as a potent alternative or adjunct in treating bacterial infections.

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties revealed that treatment with this compound led to a marked decrease in viability in multiple cancer cell lines. The study employed flow cytometry to analyze apoptosis levels, confirming that the compound effectively induces programmed cell death in targeted cancer cells .

Q & A

Q. What are the established synthetic routes for 4-(1,3-Benzoxazol-2-yl)benzoic acid, and how are intermediates characterized?

The synthesis typically involves coupling benzoic acid derivatives with benzoxazole precursors. For example, 2-hydroxy-4-substituted benzoic acid derivatives can react with benzothiazole azo compounds under reflux conditions in ethanol, followed by purification via recrystallization . Key characterization methods include:

Q. How is the crystal structure of this compound determined, and what software is recommended?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness in handling high-resolution data and twinned crystals . Hydrogen bonding networks can be analyzed using graph set theory to identify motifs like dimers, critical for understanding supramolecular assembly .

Advanced Research Questions

Q. How can hydrogen bonding patterns in this compound crystals inform material design?

Graph set analysis (e.g., Etter’s formalism) reveals directional interactions such as O–H···N hydrogen bonds between the carboxylic acid and benzoxazole groups. These patterns guide the design of co-crystals or metal-organic frameworks (MOFs) by predicting synthon compatibility . For example, the carboxylic acid group often forms dimers, while the benzoxazole nitrogen acts as an acceptor, enabling modular assembly .

Q. What methodologies are used to assess the photostability and degradation pathways of this compound?

- UV irradiation experiments (e.g., 350 nm) coupled with HPLC-MS to monitor photoproducts. For instance, stilbene derivatives degrade to this compound via oxidative cleavage, confirmed by X-ray diffraction of isolated photoproducts .

- Time-dependent density functional theory (TD-DFT) to model excited-state behavior and predict reactive intermediates .

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

Q. What strategies optimize biological activity assays for this compound?

- Enzyme inhibition assays : Use fluorescence-based protocols (e.g., trypsin inhibition) with IC determination. The benzoxazole moiety may interact with enzyme active sites via π-stacking or hydrogen bonding .

- Computational docking : Tools like AutoDock Vina predict binding modes to targets such as cyclooxygenase-2 (COX-2), leveraging the compound’s planar structure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.